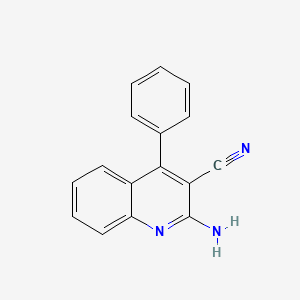

2-Amino-4-phenylquinoline-3-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

31407-26-8 |

|---|---|

Molekularformel |

C16H11N3 |

Molekulargewicht |

245.28 g/mol |

IUPAC-Name |

2-amino-4-phenylquinoline-3-carbonitrile |

InChI |

InChI=1S/C16H11N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-9H,(H2,18,19) |

InChI-Schlüssel |

NZMCCPNVFUZQLA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)N)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares AAC-2 with quinoline and chromene derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Electronic Modifications

AAC-1 (2-Amino-4-(4-nitrophenyl)quinoline-3-carbonitrile)

- Substituents : A nitro group at the para position of the phenyl ring.

- Impact : The nitro group’s strong electron-withdrawing nature enhances adsorption on metal surfaces, leading to higher inhibition efficiency (95%) compared to AAC-2 .

- Drawback : Reduced solubility in aqueous media due to increased hydrophobicity.

4-Chlorophenyl Dihydrobenzoquinoline Derivative

- Structure: Incorporates a 4-chlorophenyl group and a partially saturated dihydrobenzo[h]quinoline core.

- Crystallinity : Exhibits a well-defined crystal lattice with intermolecular N–H⋯N and N–H⋯O hydrogen bonds (R factor = 0.051), enhancing thermal stability .

- Applications: Potential in materials science due to its rigid, planar structure.

Chromene-Based Derivatives

- Example: 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile.

- Structural Difference: Chromene core replaces quinoline, introducing a fused pyran ring.

- Properties : The flattened boat conformation of the pyran ring and π–π stacking interactions (centroid distance = 3.771 Å) stabilize the crystal structure .

Substituent Effects on Physicochemical Properties

| Compound | Substituent(s) | Core Structure | Solubility | Thermal Stability | Key Application |

|---|---|---|---|---|---|

| AAC-2 | Phenyl | Quinoline | Moderate in HCl | High | Corrosion inhibition |

| AAC-1 | 4-Nitrophenyl | Quinoline | Low | Moderate | Corrosion inhibition |

| 4-Chlorophenyl derivative | 4-Cl-phenyl | Dihydrobenzoquinoline | Low (crystalline) | Very high | Materials science |

| Fluorophenyl-methoxy chromene | 4-F, 6-OCH3 | Chromene | High in ethanol | Moderate | Photovoltaic materials |

| Hexahydroquinoline derivative | Pyridin-3-yl | Hexahydroquinoline | Moderate | Low | Biological screening |

Corrosion Inhibition

Material Science

- 4-Chlorophenyl Dihydrobenzoquinoline: High crystallinity and hydrogen-bonded networks make it suitable for designing organic semiconductors .

- Fluorophenyl-Methoxy Chromene : π–π interactions enable applications in organic light-emitting diodes (OLEDs) .

Vorbereitungsmethoden

Reaction Components and Conditions

Mechanistic Pathway

The reaction proceeds via a domino sequence involving:

-

Knoevenagel Condensation : Benzaldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.

-

Michael Addition : Aniline attacks the electrophilic β-carbon of the intermediate.

-

Cyclization : Intramolecular nucleophilic attack and aromatization yield the quinoline core.

-

Tautomerization : Final rearrangement stabilizes the 2-amino-3-cyano substituents.

Workup and Isolation

Post-reaction, the mixture is cooled to room temperature, and the crude product is filtered, washed sequentially with water (10 mL) and ethanol (5 mL), and dried. The resulting brown waxy solid is purified via recrystallization from dimethylformamide (DMF).

Table 1: Synthesis Parameters and Characterization Data

| Parameter | Detail |

|---|---|

| Yield | Not explicitly reported |

| Melting Point | Not determined |

| IR (KBr, cm) | 3587 (N–H), 2224 (C≡N), 1643 (C=N) |

| NMR (DMSO-, ppm) | 6.337–7.536 (aromatic protons) |

Alternative Catalytic Systems and Solvent Optimization

While L-proline in aqueous media remains the benchmark method, emerging studies suggest potential modifications to enhance efficiency:

Catalyst Variations

Solvent Effects

-

Water : Preferred for green chemistry compliance but may limit solubility of hydrophobic intermediates.

-

Ethanol/DMF : Mixed solvents improve yields in substrates with electron-withdrawing groups.

Critical Analysis of Methodological Limitations

Challenges in Scalability

Q & A

Q. What are the common synthetic routes for 2-Amino-4-phenylquinoline-3-carbonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, such as condensation of α-methylene carbonyl compounds with α-cyano esters via the Gewald reaction. Critical parameters include base catalysts (e.g., sodium ethoxide), solvent selection (ethanol/methanol), and temperature control (60–80°C). Post-synthetic purification via recrystallization or column chromatography is essential for high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR spectroscopy for analyzing aromatic proton environments and cyano/amino group signals.

- X-ray crystallography to resolve 3D molecular conformation and hydrogen-bonding networks (e.g., edge-fused R2<sup>2</sup>(12) motifs observed in derivatives) .

- FT-IR spectroscopy to confirm functional groups (C≡N stretch ~2200 cm⁻¹, NH2 ~3400 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a scaffold for designing antimicrobial and anticancer agents. Its derivatives exhibit bioactivity via kinase inhibition or DNA intercalation, with structure-activity relationship (SAR) studies guiding modifications at the phenyl or quinoline positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for derivatives across different studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Standardized bioassays (e.g., consistent ATP-based viability assays).

- Purity validation via HPLC (>95%).

- SAR-driven design to isolate critical substituents (e.g., electron-withdrawing groups at C4 enhance cytotoxicity) .

Q. What computational strategies predict the binding interactions of derivatives with biological targets?

- Molecular docking (AutoDock, Glide) models ligand-receptor binding, prioritizing derivatives with high affinity for kinases or DNA topoisomerases.

- Molecular dynamics (MD) simulations assess stability of binding poses over time (e.g., RMSD <2 Å over 100 ns).

- QSAR models correlate substituent electronic properties (Hammett constants) with activity .

Q. How do structural modifications at specific positions influence physicochemical properties and bioactivity?

- C3-Cyano group : Enhances polarity and hydrogen-bonding capacity, critical for target engagement.

- C4-Phenyl substitution : Electron-deficient aryl groups (e.g., 4-Cl, 4-CF3) improve membrane permeability and metabolic stability.

- Amino group at C2 : Participates in hydrogen-bonding networks, affecting solubility and binding kinetics. Experimental validation via LogP measurements and cytotoxicity assays is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.